Albamycin;Cathomycin

Descripción general

Descripción

Albamycin and Cathomycin are two antibiotics that have been used in the treatment of various bacterial infections. Both antibiotics are derived from the actinomycete family of bacteria, and they are closely related to each other. Albamycin and Cathomycin are both semi-synthetic antibiotics that are used to treat a variety of bacterial infections. Both antibiotics have a broad spectrum of activity and are effective against both Gram-positive and Gram-negative bacteria.

Aplicaciones Científicas De Investigación

Antibacterial Agent

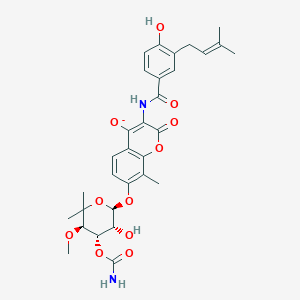

Novobiocin, also known as Albamycin or Cathomycin, is an aminocoumarin antibiotic produced by the actinomycete Streptomyces niveus . It is a potent inhibitor of bacterial DNA gyrase, specifically targeting the GyrB subunit of the enzyme involved in energy transduction . This makes it an effective antibacterial agent, particularly against Gram-positive bacteria .

Treatment of Methicillin-resistant Staphylococcus aureus (MRSA)

Novobiocin sodium salt has been used as an antistaphylococcal agent in the treatment of Methicillin-resistant Staphylococcus aureus (MRSA) . MRSA is a type of bacteria that is resistant to several antibiotics, making it a significant public health concern.

Inhibition of Retroviral RNA-dependent DNA Polymerase

Novobiocin sodium salt has been used to inhibit the activity of retroviral RNA-dependent DNA polymerase in laboratory experiments . This could potentially have applications in the treatment of retroviral infections.

Inhibition of Eukaryotic DNA Topoisomerase

Novobiocin sodium salt is also used as an inhibitor of eukaryotic DNA topoisomerase . DNA topoisomerases are enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle.

Heat Shock Protein Inhibition

Novobiocin Sodium Salt is an inhibitor of Hsp90, a heat shock protein . Heat shock proteins are a family of proteins that are produced by cells in response to exposure to stressful conditions. They play a crucial role in helping proteins fold properly and stabilizing proteins against heat stress.

Generation of Positively Supercoiled Plasmid DNA

Novobiocin Sodium Salt can be used to produce positively supercoiled plasmid DNA . This can be useful in various molecular biology applications, such as the study of DNA topology.

Efficacy of Probiotics

Novobiocin Sodium Salt has been used in research on the efficacy of probiotics . Probiotics are live bacteria and yeasts that are good for health, especially the digestive system.

Efficacy of Human Monocytes and Dendritic Cells for T-cell Replication

Novobiocin Sodium Salt has been used in research on the efficacy of human monocytes and dendritic cells for T-cell replication . This could potentially have applications in immunology and the development of treatments for immune disorders.

Mecanismo De Acción

Target of Action

Albamycin, also known as Cathomycin or Novobiocin Sodium Salt, is an aminocoumarin antibiotic . The primary target of this compound is the GyrB subunit of the bacterial DNA gyrase enzyme . This enzyme plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils (or relaxing positive supercoils) into the DNA .

Mode of Action

Novobiocin interacts with its target by acting as a competitive inhibitor of the ATPase reaction catalyzed by GyrB . By inhibiting this reaction, Novobiocin effectively blocks the energy transduction process necessary for the DNA gyrase to introduce supercoils into DNA .

Biochemical Pathways

The inhibition of the GyrB subunit disrupts the normal functioning of the DNA gyrase enzyme. This disruption prevents the introduction of negative supercoils into the DNA, which is a critical step in DNA replication and transcription . As a result, the bacterial cell cannot properly replicate its DNA or transcribe its genes, leading to cell death .

Pharmacokinetics

It is primarily administered intravenously . The elimination half-life of Novobiocin is approximately 6 hours, and it is primarily excreted through the renal route .

Result of Action

The primary molecular effect of Novobiocin’s action is the inhibition of DNA replication and transcription in bacterial cells . On a cellular level, this leads to the death of the bacterial cell . Novobiocin is particularly effective against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) .

Propiedades

IUPAC Name |

sodium;4-[[7-(4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-2-(3-methylbut-2-enyl)phenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O11.Na/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29;/h7,9-13,23,25-26,29,34-36H,8H2,1-6H3,(H2,32,39)(H,33,37);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPRGAYLRGSOSU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)[O-])CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35N2NaO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1476-53-5 | |

| Record name | Novobiocin sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

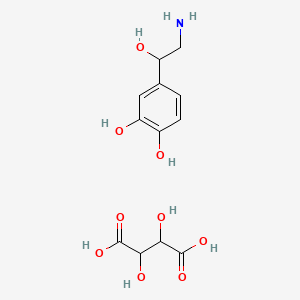

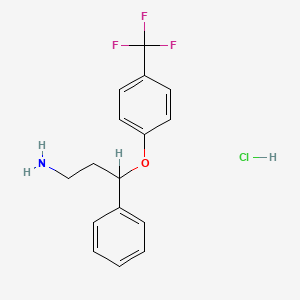

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.